![molecular formula C22H25N3O4S2 B2588249 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide CAS No. 892844-75-6](/img/structure/B2588249.png)

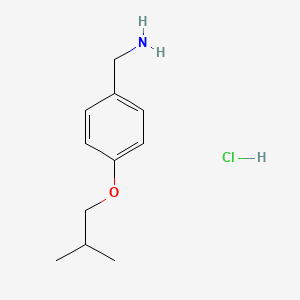

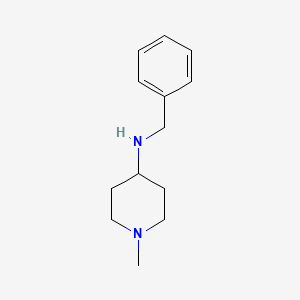

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzothiazole, which is an aromatic heterocyclic compound . Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . They are colorless, slightly viscous liquids . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .

Chemical Reactions Analysis

The chemical reactions involving your compound would depend on its exact structure and the functional groups present. Benzothiazoles are known to undergo a variety of chemical reactions, including substitutions at the unique methyne center in the thiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure. For example, the density, boiling point, and vapor pressure of a compound can be influenced by the types and positions of functional groups .科学的研究の応用

Synthesis and Anticancer Activity

- A study by Yılmaz et al. (2015) explored the synthesis of indapamide derivatives demonstrating significant proapoptotic activity on melanoma cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy (Ö. Yılmaz et al., 2015).

Chemical Synthesis Techniques

- Vedejs and Kongkittingam (2000) discussed the use of Bts-protected amino acid chlorides for synthesizing hindered tetrapeptides, a methodology that could be relevant for the synthesis of complex benzothiazole derivatives (E. Vedejs & C. Kongkittingam, 2000).

Heterocyclic Compound Synthesis

- Darweesh et al. (2016) reported on the microwave-mediated synthesis of benzothiazole and benzimidazole-based heterocycles, which are crucial for the development of novel pharmacologically active compounds (Ahmed F Darweesh et al., 2016).

Fluorescent Probe Development

- Bodke et al. (2013) synthesized novel benzothiazole quinoline derivatives as fluorescent probes, demonstrating the application of benzothiazole derivatives in the development of new materials for sensing and imaging purposes (Y. Bodke et al., 2013).

Novel Compound Synthesis for Biological Screening

- Patel et al. (2009) synthesized various benzothiazole derivatives and screened them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting the broad potential of benzothiazole compounds in medicinal chemistry (Snehal Patel et al., 2009).

作用機序

特性

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S2/c1-14-11-15(2)20-19(12-14)23-22(30-20)24-21(26)16-6-8-18(9-7-16)31(27,28)25(3)13-17-5-4-10-29-17/h6-9,11-12,17H,4-5,10,13H2,1-3H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHRGAQIOJXPTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2588178.png)

![4-{(1E)-3-[5-(butanoylamino)-2-hydroxyphenyl]-3-oxoprop-1-enyl}benzoic acid](/img/structure/B2588181.png)

![2-[[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2588184.png)

![methyl 2-[N-(cyanomethyl)-1-(2,2-dimethylcyclohexyl)formamido]acetate](/img/structure/B2588186.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2588187.png)

![4-hydroxy-6-methyl-3-[(1E)-[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one](/img/structure/B2588188.png)